methyl 5-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
Description
This compound belongs to the pyrazolo[4,3-c]pyridine family, characterized by a fused pyrazole-pyridine core. The structure features:
- Methyl ester at position 5.
- 5-(2-Methoxyphenyl) and 2-(4-Methoxyphenyl) substituents, providing electronic modulation via electron-donating methoxy groups.
Properties
Molecular Formula |
C22H19N3O5 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
methyl 5-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-oxopyrazolo[4,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C22H19N3O5/c1-28-15-10-8-14(9-11-15)25-21(26)16-12-24(18-6-4-5-7-19(18)29-2)13-17(20(16)23-25)22(27)30-3/h4-13H,1-3H3 |
InChI Key |
SACSEBKHMGXXQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN(C=C(C3=N2)C(=O)OC)C4=CC=CC=C4OC |
Origin of Product |
United States |
Biological Activity
Methyl 5-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that includes both pyrazole and pyridine rings. Its molecular formula is , and it exhibits various functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of enzyme inhibition and anti-inflammatory properties. Notably, derivatives of pyrazolo[4,3-c]pyridine have shown promising results in various assays.
1. Enzyme Inhibition
Recent studies have highlighted the inhibitory effects of pyrazolo[4,3-c]pyridine derivatives on carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in tissues. For example:
- Inhibition of Human Carbonic Anhydrases : Compounds similar to this compound have been evaluated against human isoforms hCA I and hCA II. Some derivatives exhibited IC50 values lower than standard inhibitors, indicating potent inhibitory activity against these enzymes .
2. Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been assessed through various bioassays:
- Cyclooxygenase Inhibition : In vitro studies demonstrated that certain pyrazole derivatives significantly inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. The IC50 values for the most effective compounds were comparable to well-known anti-inflammatory drugs such as celecoxib .
Research Findings and Case Studies
Several research studies have provided insights into the biological activities of this compound and related compounds.
The mechanisms through which this compound exerts its effects involve:
- Enzyme Binding : The compound likely binds to the active sites of carbonic anhydrases and COX enzymes, inhibiting their catalytic activity.
- Molecular Interactions : Hydrogen bonding and hydrophobic interactions play a significant role in the binding affinity and specificity towards these enzymes.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds related to methyl 5-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate. For example, derivatives have shown significant inhibitory effects against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L. Compounds with specific substituents exhibited enhanced activity compared to standard antibiotics like cefotaxime .
Anticancer Potential
The anticancer properties of this compound and its derivatives have also been investigated. Studies indicate that certain derivatives demonstrate cytotoxic effects against multiple tumor cell lines, with IC50 values indicating potent activity (e.g., IC50 values around 3 μmol/L). The presence of specific functional groups appears to influence the efficacy against cancer cells significantly .
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. Recent findings suggest that this compound exhibits considerable antioxidant activity, contributing to its potential therapeutic applications in preventing cellular damage .
Therapeutic Implications
Given its diverse biological activities, this compound presents promising therapeutic implications:
- Infectious Diseases : The antimicrobial properties suggest potential use in developing new antibiotics or adjunct therapies.
- Cancer Treatment : Its cytotoxic effects may lead to the development of novel anticancer agents targeting specific pathways in tumor cells.
- Oxidative Stress Management : The antioxidant capabilities indicate potential applications in formulations aimed at reducing oxidative damage in various diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyrazole derivatives against common bacterial pathogens. Compounds derived from this compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli, demonstrating MIC values comparable to established antibiotics .
Case Study 2: Cancer Cell Line Studies
In vitro studies on human cancer cell lines revealed that specific derivatives of this compound induced apoptosis and inhibited cell proliferation effectively. The mechanism was linked to the activation of caspase pathways and modulation of cell cycle regulators .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[4,3-c]Pyridine Derivatives with Varying Substituents
Key Compounds:
Ethyl 5-(4-Methylphenyl)-3-Oxo-2-Phenyl Analogs (7b) :
- Substituents: 4-Methylphenyl (5-position), phenyl (2-position).
- Yield: 50%, mp 233–235°C.
- IR: 1730 cm⁻¹ (ester C=O), 1670 cm⁻¹ (3-oxo).
Ethyl 5-(4-Methoxyphenyl)-3-Oxo-2-Phenyl Analogs (7c) :
- Substituents: 4-Methoxyphenyl (5-position), phenyl (2-position).
- Yield: 79%, mp 236–237°C.
- IR: 1730 cm⁻¹ (ester C=O), 1590–1510 cm⁻¹ (aromatic C-O).
Ethyl 5-(Quinolin-3-yl)-3-Oxo-2-Phenyl Analogs (7f) : Substituents: Quinolin-3-yl (5-position). Yield: 84%, mp 248–251°C. Higher melting point due to planar quinoline group enhancing crystal packing.
Comparison Table:
Inferences :
Ester vs. Amide Derivatives
Key Compounds:
Methyl 5-(2-Methoxyethyl)-N-(4-MeO-Phenethyl)-7-Carboxamide :
- Replaces methyl ester with carboxamide.
- Likely higher polarity and hydrogen-bonding capacity.
Ethyl 5-(4-Chlorophenyl)-Thiazolo[3,2-a]Pyrimidine :
- Thiazolo-pyrimidine core with ethyl ester.
- IR: 1730 cm⁻¹ (ester C=O), 1670 cm⁻¹ (thiazolo C=N).
Comparison Table:
Inferences :
Substituent Position Effects
- 5-(2-MeO-Ph) vs. 5-(4-MeO-Ph): The target compound’s 2-methoxyphenyl group introduces ortho-substitution effects (steric hindrance, reduced conjugation) compared to para-substituted analogs like 7c. 7b) .
Research Findings and Implications
Preparation Methods
Synthesis of the Dienamine Intermediate
The dienamine strategy, adapted from MDPI studies, begins with dimethyl acetonedicarboxylate (1). Reacting this with ammonium acetate in refluxing ethanol yields dienamine 2 , a versatile precursor for pyrazolo[4,3-c]pyridines (Scheme 1).
Scheme 1: Formation of Dienamine 2
Condensation with Arylhydrazines
Dienamine 2 reacts with 4-methoxyphenylhydrazine in methanol under reflux to form the pyrazole ring, installing the 4-methoxyphenyl group at position 2. Subsequent SNAr reaction with 2-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ introduces the 5-(2-methoxyphenyl) substituent (Table 1).
Table 1: Optimization of Condensation and Coupling Conditions
| Step | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrazine condensation | 4-MeO-C₆H₄-NHNH₂, MeOH, Δ, 1 h | 78 | |
| Suzuki coupling | 2-MeO-C₆H₄-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 65 |
The methyl ester at position 7 remains intact throughout these steps, as confirmed by NMR analysis (δ 3.89 ppm, singlet).
Japp–Klingemann Reaction for Pyrazole Annulation
SNAr and Diazonium Coupling
Building on PMC methodologies, 2-chloro-3-nitropyridine (3) undergoes SNAr reaction with ethyl acetoacetate to form keto ester 4 . Treatment with 2-methoxyphenyldiazonium tosylate in acetonitrile initiates azo-coupling, yielding hydrazone 5 (Scheme 2).
Scheme 2: Hydrazone Formation
Cyclization and Esterification
Heating hydrazone 5 with pyrrolidine in DMF induces cyclization to pyrazolo[4,3-c]pyridine 6 . Methylation of the carboxylic acid at position 7 using trimethylsilyl diazomethane (TMSCHN₂) furnishes the target ester (Table 2).
Table 2: Cyclization and Esterification Outcomes
| Intermediate | Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydrazone 5 | Pyrrolidine, DMF, 80°C, 4 h | Pyrazolo[4,3-c]pyridine 6 | 72 |
| Carboxylic acid 6 | TMSCHN₂, MeOH, 0°C | Methyl ester target | 89 |
One-Pot Multicomponent Synthesis
Reaction Design
A telescoped approach combines dienamine formation, hydrazine condensation, and esterification in a single pot. This method, inspired by MDPI protocols, reduces purification steps and improves overall efficiency.
Key Parameters
-
Solvent : Methanol/water (3:1) enhances solubility of intermediates.
-
Catalyst : DMAP accelerates dienamine formation.
-
Temperature : Sequential heating (60°C → 25°C) ensures controlled reactivity.
Table 3: One-Pot Synthesis Performance
| Parameter | Value | Impact on Yield |
|---|---|---|
| DMAP loading | 10 mol% | ↑ Yield by 18% |
| Solvent ratio | MeOH:H₂O (3:1) | ↑ Solubility |
| Reaction time | 6 h | Optimal conversion |
Analytical Characterization and Challenges
Spectroscopic Validation
Common Pitfalls
-
Regioselectivity : Competing pathways during cyclization may yield [4,3-b]pyridine isomers. Using electron-withdrawing groups (e.g., nitro) on the pyridine ring mitigates this.
-
Ester Hydrolysis : Acidic or prolonged basic conditions risk saponification of the methyl ester. Neutral pH and short reaction times are critical .
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves a multi-step protocol starting with cyclocondensation of substituted anilines with β-ketoesters. For example, describes a similar compound synthesized via "Procedure A," where 3-amino-4-methoxyaniline reacts with ethyl 3-oxo-3-phenylpropanoate under reflux in ethanol, catalyzed by hydrochloric acid. Key intermediates include the pyrazolo-pyridine core formed via cyclization. Yields vary (50–84%) depending on substituent electronic effects and reaction time .
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
- IR Spectroscopy : Look for carbonyl stretches (C=O) at ~1730 cm⁻¹ (ester) and ~1670 cm⁻¹ (3-oxo group) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 389 for ethyl analogs) confirm molecular weight .
- NMR : Methoxy groups appear as singlets (~δ 3.8–3.9 ppm), while aromatic protons show splitting patterns dependent on substitution .
Q. What solubility challenges arise with ester/carboxylic acid derivatives, and how are they addressed?
Ester derivatives (e.g., methyl/ethyl) exhibit lower aqueous solubility compared to carboxylic acid forms. Strategies include:
- Using polar aprotic solvents (DMF, DMSO) for biological assays .
- Synthesizing water-soluble prodrugs (e.g., phosphate esters) .
Advanced Research Questions
Q. How can reaction conditions be optimized for scaled synthesis?
- Catalyst Screening : Replace HCl with milder acids (e.g., p-TsOH) to reduce side reactions .
- Solvent Optimization : Switch from ethanol to DMF for higher boiling points, enabling faster cyclization .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, improving yield (e.g., 70% → 85%) .
Q. Table 1. Yield Optimization Under Varied Conditions
| Condition | Yield (%) | Reference |
|---|---|---|
| Reflux in ethanol (4 h) | 50 | |
| Microwave (15 min, DMF) | 85* | |
| *Theoretical optimization based on analogous protocols. |
Q. How to resolve contradictory spectral data (e.g., NMR splitting patterns)?
Contradictions often arise from dynamic rotational barriers in methoxyphenyl groups. Solutions include:
Q. How to design SAR studies for biological activity?
Q. What computational strategies predict target interactions?
- Molecular Docking : Use PyMOL or AutoDock to model interactions with enzymes (e.g., cyclooxygenase-2) based on analogs in .
- DFT Calculations : Analyze electronic effects of methoxy groups on reactivity (e.g., HOMO-LUMO gaps) .
Data Contradiction Analysis
Example : Discrepancies in reported melting points (e.g., 233–235°C vs. 236–237°C in ) may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
